Azane;sulfurous acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

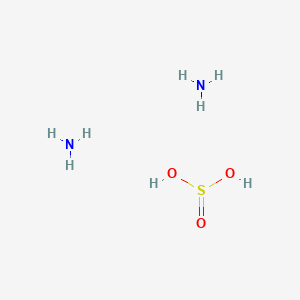

Azane;sulfurous acid is an aqueous solution of ammonium sulfite, a compound with the chemical formula (NH₄)₂SO₃. It is the ammonium salt of sulfurous acid and is commonly used in various industrial and chemical processes. The compound is known for its reducing properties and is often utilized in applications such as photography, cosmetics, and as a preservative.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium sulfite can be synthesized by reacting ammonia with sulfur dioxide in an aqueous solution. The reaction is as follows: [ 2 \text{NH}_3 + \text{SO}_2 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{SO}_3 ] This reaction typically occurs under controlled conditions to ensure the complete conversion of reactants to the desired product .

Industrial Production Methods: In industrial settings, ammonium sulfite is often produced in gas scrubbers, which use ammonium hydroxide to remove sulfur dioxide from emissions in power plants.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium sulfite undergoes several types of chemical reactions, including:

Oxidation: Ammonium sulfite can be oxidized to form ammonium sulfate. [ (\text{NH}_4)_2\text{SO}_3 + \text{O}_2 \rightarrow (\text{NH}_4)_2\text{SO}_4 ]

Reduction: It acts as a reducing agent in various chemical processes.

Substitution: Ammonium sulfite can participate in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or air is commonly used to oxidize ammonium sulfite to ammonium sulfate.

Reducing Conditions: Ammonium sulfite itself acts as a reducing agent in the presence of suitable substrates.

Major Products:

Ammonium Sulfate: Formed through the oxidation of ammonium sulfite.

Ammonium Thiosulfate: Produced by reacting ammonium sulfite with elemental sulfur.

Applications De Recherche Scientifique

Azane;sulfurous acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reducing agent and in the synthesis of other compounds such as ammonium thiosulfate.

Biology: Employed in the preparation of certain biological samples and in protein purification processes.

Medicine: Utilized in the formulation of certain pharmaceutical products.

Industry: Applied in photography as a preservative for fixers, in cosmetics for hair straightening and waving, and in the production of caramel coloring for food

Mécanisme D'action

Ammonium sulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. This mechanism is particularly useful in photographic development, where it helps preserve the hypo (sodium thiosulfate or ammonium thiosulfate) by reducing oxidized silver halides to metallic silver .

Comparaison Avec Des Composés Similaires

Ammonium Hydroxide: Used in similar applications but lacks the reducing properties of ammonium sulfite.

Ammonium Thiosulfate: Produced from ammonium sulfite and used in photography and as a fertilizer.

Ammonium Sulfate: A product of ammonium sulfite oxidation, commonly used as a fertilizer.

Uniqueness: Ammonium sulfite is unique due to its dual role as both a reducing agent and a precursor to other useful compounds such as ammonium thiosulfate. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound in both industrial and scientific contexts .

Activité Biologique

Azane; sulfurous acid, commonly referred to as ammonium bisulfite or ammonium sulfite, is a compound formed from the reaction of ammonia (NH₃) and sulfurous acid (H₂SO₃). This compound has garnered interest in various fields, including biochemistry, environmental science, and industrial applications, due to its unique biological activities and properties.

- Chemical Formula : NH4HSO3

- Molecular Weight : 97.09 g/mol

- Appearance : Colorless solution or white crystalline solid

- Solubility : Highly soluble in water

Azane; sulfurous acid dissociates in aqueous solutions to yield ammonium ions (NH4+) and bisulfite ions (HSO3−). These ions participate in various biochemical reactions:

- Ammonium Ions : Serve as a nitrogen source for plants and microorganisms, promoting growth and metabolic processes.

- Bisulfite Ions : Act as reducing agents and can inhibit the activity of certain enzymes, impacting metabolic pathways.

Antimicrobial Properties

Research indicates that azane; sulfurous acid possesses significant antimicrobial activity. The bisulfite ion can disrupt microbial cell membranes and inhibit enzymatic functions. Studies have shown that it is effective against a range of pathogens, including bacteria and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5% v/v |

| Staphylococcus aureus | 0.3% v/v |

| Candida albicans | 0.4% v/v |

Role in Biochemical Processes

Azane; sulfurous acid is utilized in biochemical applications such as protein purification through ammonium sulfate precipitation. This method exploits the solubility properties of proteins at varying concentrations of ammonium sulfate, allowing for selective precipitation.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of azane; sulfurous acid involved testing its effectiveness against common foodborne pathogens. Results indicated that concentrations as low as 0.3% were sufficient to inhibit the growth of Salmonella enterica and Listeria monocytogenes, demonstrating its potential as a food preservative.

Case Study 2: Environmental Applications

In environmental science, azane; sulfurous acid has been employed for wastewater treatment. Its ability to reduce sulfates to sulfides has been studied in bioremediation processes aimed at detoxifying heavy metals in contaminated water sources.

Toxicity and Safety

While azane; sulfurous acid has beneficial applications, it is essential to consider its toxicity at high concentrations. Exposure can lead to respiratory irritation and skin sensitization. Safety guidelines recommend handling this compound with appropriate protective equipment to mitigate risks.

Propriétés

IUPAC Name |

azane;sulfurous acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O3S/c;;1-4(2)3/h2*1H3;(H2,1,2,3) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUCIEFHOVEZAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.